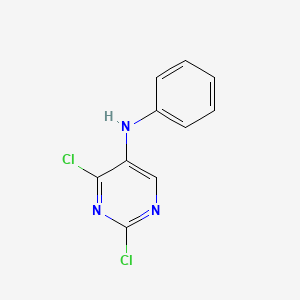
(2,4-Dichloro-pyrimidin-5-yl)-phenyl-amine
Vue d'ensemble
Description
(2,4-Dichloro-pyrimidin-5-yl)-phenyl-amine is a chemical compound belonging to the class of pyrimidines, which are aromatic heterocyclic organic compounds. Pyrimidines are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a phenyl group attached to the nitrogen atom at position 5 of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloro-pyrimidin-5-yl)-phenyl-amine typically involves the reaction of 2,4-dichloropyrimidine with aniline under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution of the chlorine atom by the aniline group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Dichloro-pyrimidin-5-yl)-phenyl-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, phosphine ligands.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine N-oxides.
Reduction: Amino derivatives.
Coupling Reactions: Biaryl compounds.
Applications De Recherche Scientifique
(2,4-Dichloro-pyrimidin-5-yl)-phenyl-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly kinase inhibitors and other anticancer agents.
Biological Studies: The compound is employed in the study of enzyme inhibition and protein interactions.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of (2,4-Dichloro-pyrimidin-5-yl)-phenyl-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dichloro-N-(2-isopropylsulfonyl)phenylpyrimidin-4-amine: Used as an intermediate in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors.
2,4-Dichloro-5-methylpyrimidine: Utilized in the synthesis of various heterocyclic compounds.
Uniqueness
(2,4-Dichloro-pyrimidin-5-yl)-phenyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a versatile intermediate in the synthesis of complex molecules makes it valuable in medicinal chemistry and industrial applications.
Propriétés
Formule moléculaire |
C10H7Cl2N3 |
|---|---|
Poids moléculaire |
240.09 g/mol |
Nom IUPAC |
2,4-dichloro-N-phenylpyrimidin-5-amine |
InChI |
InChI=1S/C10H7Cl2N3/c11-9-8(6-13-10(12)15-9)14-7-4-2-1-3-5-7/h1-6,14H |
Clé InChI |
AHDKVOVFUZFIBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CN=C(N=C2Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{4-[(3-Fluorophenyl)methoxy]phenyl}-2-methylprop-2-enamide](/img/structure/B8617625.png)
![5-[4'-(Azidomethyl)[1,1'-biphenyl]-2-yl]-1-(triphenylmethyl)-1H-tetrazole](/img/structure/B8617628.png)
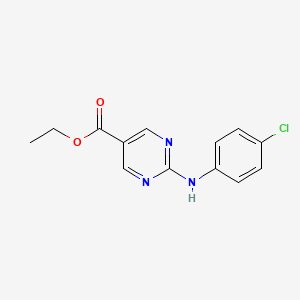

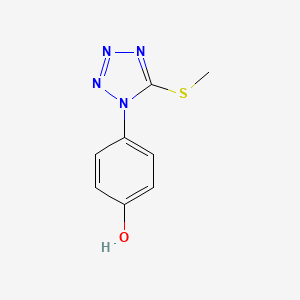
![4-[(Cyclopropylmethyl)amino]-1,2-benzenedicarbonitrile](/img/structure/B8617657.png)
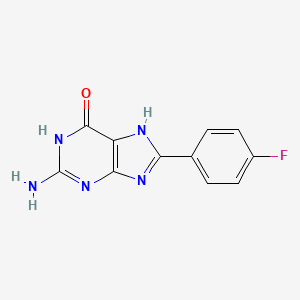
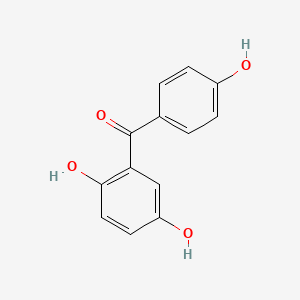
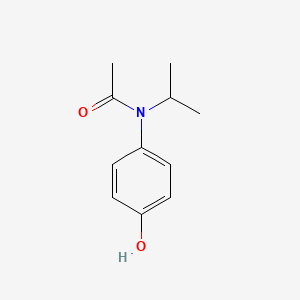
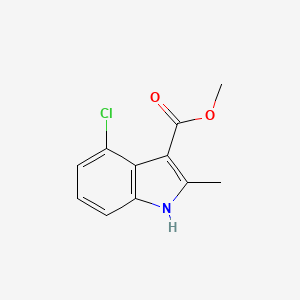
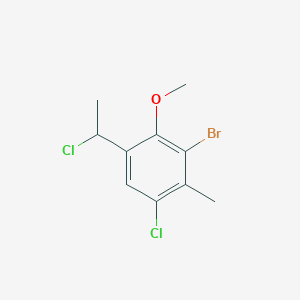
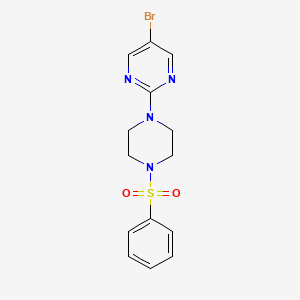
![Ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8617693.png)
![5-(4-Chloro-phenyl)-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B8617695.png)
